molecular formula C12H8F3NO2S B13685256 Ethyl 2-(2,4,6-Trifluorophenyl)thiazole-4-carboxylate

Ethyl 2-(2,4,6-Trifluorophenyl)thiazole-4-carboxylate

Cat. No.: B13685256
M. Wt: 287.26 g/mol
InChI Key: RYONFDJYJZFEKX-UHFFFAOYSA-N
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Description

Ethyl 2-(2,4,6-trifluorophenyl)thiazole-4-carboxylate is a fluorinated thiazole derivative with a trifluorophenyl substituent at the 2-position of the thiazole ring and an ethyl ester group at the 4-position.

Properties

Molecular Formula

C12H8F3NO2S

Molecular Weight

287.26 g/mol

IUPAC Name

ethyl 2-(2,4,6-trifluorophenyl)-1,3-thiazole-4-carboxylate

InChI

InChI=1S/C12H8F3NO2S/c1-2-18-12(17)9-5-19-11(16-9)10-7(14)3-6(13)4-8(10)15/h3-5H,2H2,1H3

InChI Key

RYONFDJYJZFEKX-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=CSC(=N1)C2=C(C=C(C=C2F)F)F

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 2-(2,4,6-Trifluorophenyl)thiazole-4-carboxylate typically involves the condensation of 2,4,6-trifluoroaniline with ethyl 2-bromo-2-thiazoline-4-carboxylate under basic conditions. The reaction is carried out in the presence of a base such as potassium carbonate in a suitable solvent like dimethylformamide (DMF) at elevated temperatures .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired product with high purity .

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-(2,4,6-Trifluorophenyl)thiazole-4-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Ethyl 2-(2,4,6-Trifluorophenyl)thiazole-4-carboxylate has several scientific research applications:

Mechanism of Action

The mechanism of action of Ethyl 2-(2,4,6-Trifluorophenyl)thiazole-4-carboxylate involves its interaction with specific molecular targets. The trifluorophenyl group enhances the compound’s lipophilicity, allowing it to penetrate cell membranes more effectively. The thiazole ring can interact with enzymes and proteins, inhibiting their activity and leading to various biological effects. For example, it may inhibit bacterial enzymes, leading to antimicrobial activity .

Comparison with Similar Compounds

Structural Analogs and Substituent Effects

The following table compares key structural analogs, highlighting differences in substituents, molecular properties, and applications:

Compound Name Molecular Formula Molecular Weight Substituents (Thiazole/Phenyl) Key Features Applications/References
Ethyl 2-(2,4,6-trifluorophenyl)thiazole-4-carboxylate (Target) C₁₂H₉F₃NO₂S 288.26 2,4,6-F₃C₆H₂ (phenyl); COOEt (C4) High electron-withdrawing effect; potential antibiotic intermediate Antibiotic synthesis (inferred)
Ethyl 2-(2,4-difluorophenyl)thiazole-4-carboxylate C₁₂H₉F₂NO₂S 269.27 2,4-F₂C₆H₃ (phenyl); COOEt (C4) Reduced fluorination; lower lipophilicity vs. trifluorophenyl Not explicitly stated
Ethyl 2-(4-(trifluoromethyl)phenyl)thiazole-4-carboxylate C₁₃H₁₀F₃NO₂S 301.28 4-CF₃C₆H₄ (phenyl); COOEt (C4) Stronger electron-withdrawing CF₃ group; higher molecular weight Pharmaceutical intermediates
Ethyl 4-methyl-2-[4-(trifluoromethyl)phenyl]thiazole-5-carboxylate C₁₄H₁₂F₃NO₂S 315.31 4-CF₃C₆H₄ (phenyl); COOEt (C5); CH₃ (C4) Methyl group increases steric hindrance; altered reactivity Material science applications
Ethyl 2-(4,4-difluorocyclohexyl)thiazole-4-carboxylate C₁₂H₁₅F₂NO₂S 275.31 4,4-F₂C₆H₁₀ (cyclohexyl); COOEt (C4) Cyclohexyl substituent enhances conformational flexibility Synthetic intermediates
Ethyl 2-phenyl-5-trifluoromethyl-1,3-thiazole-4-carboxylate C₁₃H₁₀F₃NO₂S 301.28 C₆H₅ (phenyl); CF₃ (C5); COOEt (C4) Trifluoromethyl on thiazole ring; planar structure Medicinal chemistry

Key Comparative Insights

Electronic Effects
  • The 2,4,6-trifluorophenyl group in the target compound provides stronger electron-withdrawing effects compared to 2,4-difluorophenyl () or non-fluorinated analogs. This enhances electrophilic reactivity, making it suitable for coupling reactions in antibiotic synthesis .
Steric and Conformational Differences
  • Methyl-substituted thiazoles (e.g., Ethyl 4-methyl-2-[4-(trifluoromethyl)phenyl]thiazole-5-carboxylate) introduce steric hindrance, which may reduce enzymatic degradation in vivo but limit reaction yields in synthesis .

Physicochemical Properties

  • Lipophilicity : The trifluorophenyl group increases logP compared to difluorophenyl analogs, enhancing membrane permeability in drug design.
  • Thermal Stability : Fluorinated thiazoles generally exhibit higher thermal stability due to strong C-F bonds, advantageous in high-temperature reactions .

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